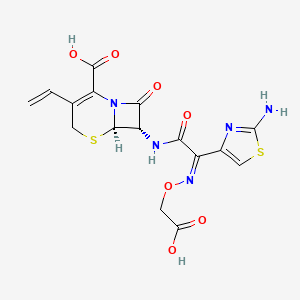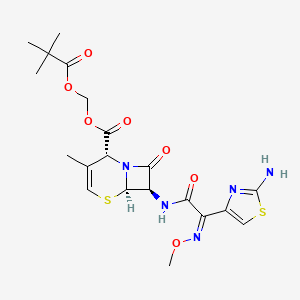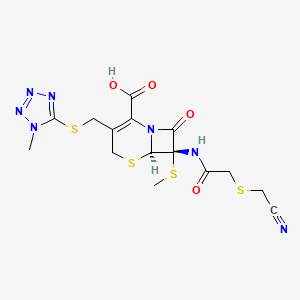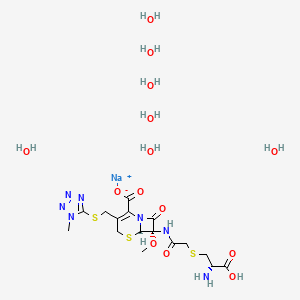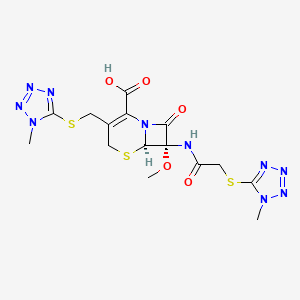![molecular formula C15H13F2NO4 B601376 Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 110548-06-6](/img/structure/B601376.png)
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Übersicht
Beschreibung
This compound appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, with one benzene ring fused to a pyridine ring. An oxazino ring is attached to the quinoline structure, which is a type of oxygen and nitrogen-containing heterocycle. The compound also contains several functional groups including a carboxylate ester, a ketone, and two fluorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline core, followed by the introduction of the oxazino ring and the various functional groups. The exact methods would depend on the specific reactions used and the order in which the functional groups are introduced.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms could potentially influence the electronic distribution and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis or transesterification reactions, while the ketone could be involved in condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and ketone groups could enhance its solubility in polar solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Synthesis Methodology : Cheng De-jun (2004) describes a simple and convenient method for preparing ethyl 6,7-difluoro-1-methyl-4-oxo-1, 4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate, which is a related compound. This synthesis route is noted for its practicality and potential for industrial application (Cheng De-jun, 2004).
Antimycobacterial Properties : Dinakaran et al. (2008) synthesized and evaluated novel 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acids for antimycobacterial activities. They identified compounds with significant in vitro and in vivo activities against Mycobacterium tuberculosis, demonstrating the potential of these compounds in treating mycobacterial infections (Dinakaran et al., 2008).
Design of New Compounds : Weng Ling-ling (2009) focused on designing and synthesizing new fluoroquinolone derivatives. The research underscores the ongoing development and diversification of compounds within this chemical class for various applications (Weng Ling-ling, 2009).
Antibacterial and Antifungal Activities : Srinivasan et al. (2010) synthesized a series of fluoroquinolone derivatives and evaluated their antibacterial and antifungal activities. The results revealed promising antimicrobial properties, highlighting the broad potential of these compounds in microbial control (Srinivasan et al., 2010).
Advanced Synthesis Techniques
[a]-Fused Fluoroquinolones Synthesis : Tsoi et al. (2001) demonstrated a new approach to synthesizing [a]-fused fluoroquinolones. Their work involves the creation of hexahydropyrrolo[1,2-a]quinolones, indicating advancements in the synthesis techniques for these compounds (Tsoi et al., 2001).
Synthesis of Key Intermediates : Matsuoka et al. (1997) developed a practical synthesis of a key intermediate for the tricyclic quinolone, prulifloxacin. This synthesis demonstrates the importance of specific intermediates in the development of complex quinolone-based compounds (Matsuoka et al., 1997).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The study of quinoline derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its complex structure and multiple functional groups, could be of interest for further study.
Please note that this is a general analysis and the actual properties and characteristics of the specific compound you mentioned may vary. For accurate information, experimental data and studies on the specific compound would be needed.
Eigenschaften
IUPAC Name |
ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXJUSNOOBBOP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
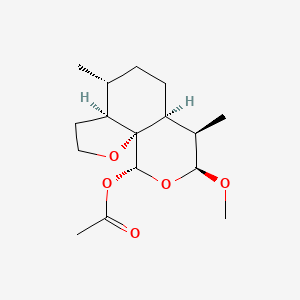
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
